N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be used in studies to understand the interactions of benzimidazole and indole derivatives with biological targets.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for diseases where benzimidazole and indole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings or sensors
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is not fully understood, but it is likely to involve interactions with various molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, while the indole moiety can interact with proteins and nucleic acids. These interactions can lead to a range of biological effects, including inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and nocodazole share the benzimidazole moiety and have various biological activities.
Indole Derivatives: Compounds like tryptamine, serotonin, and indomethacin share the indole moiety and are known for their roles in neurotransmission and anti-inflammatory effects.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(4-chloro-1H-indol-1-yl)acetamide is unique in that it combines both benzimidazole and indole moieties in a single molecule. This dual functionality can potentially lead to synergistic effects and a broader range of biological activities compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C19H17ClN4O |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4O/c20-14-4-3-7-17-13(14)9-11-24(17)12-19(25)21-10-8-18-22-15-5-1-2-6-16(15)23-18/h1-7,9,11H,8,10,12H2,(H,21,25)(H,22,23) |
InChI Key |
JMVFVUGHFXVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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